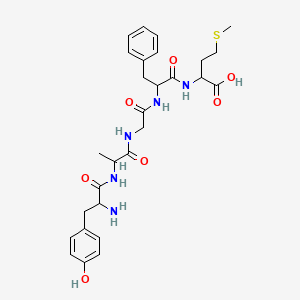

Tyr-D-ala-gly-phe-met

Beschreibung

Contextualization of Pentapeptides in Opioid Receptor Research

The discovery of Met-enkephalin and Leu-enkephalin established pentapeptides as a fundamental structural motif for opioid receptor interaction. upc.edumdpi.com These molecules are part of a larger family of endogenous opioid peptides, which also includes endorphins and dynorphins, all derived from larger precursor proteins like proenkephalin, proopiomelanocortin (POMC), and prodynorphin. mdpi.com The shared N-terminal sequence of Tyr-Gly-Gly-Phe is a crucial pharmacophore for many of these peptides, with the N-terminal tyrosine residue being particularly critical for binding to opioid receptors. nih.govtandfonline.comscielo.org.mx The relatively small and simple structure of enkephalins made them an ideal starting point for synthetic modification and for probing the complex interactions between ligands and the various opioid receptor subtypes (μ, δ, and κ). annualreviews.orgnih.gov

Rationale for De Novo Design and Modifications of Enkephalin Analogs

The primary impetus for the de novo design of enkephalin analogs is to overcome the inherent metabolic instability of the natural peptides. nih.gov Endogenous enkephalins are quickly broken down by peptidases, resulting in a short biological half-life. A key strategy to prevent this degradation involves substituting the glycine (B1666218) residue at position 2 with a D-amino acid. This modification, exemplified in Tyr-D-ala-gly-phe-met, sterically hinders the action of aminopeptidases, enzymes that cleave the Tyr-Gly bond in the natural sequence, thereby significantly enhancing the peptide's stability.

Further modifications are employed to refine the pharmacological profile of these synthetic peptides. For instance, modifying the C-terminus, such as through amidation to create an enkephalinamide, can also increase stability and modulate receptor selectivity. The overarching goal of these rational design strategies is to develop potent, stable, and receptor-selective analogs. nih.govarizona.edu These synthetic tools are invaluable for elucidating the distinct physiological roles of the different opioid receptor subtypes and for exploring new therapeutic avenues. nih.govmdpi.com The creation of compounds like this compound, which is also known as [D-Ala2]-Met-enkephalinamide or DAME, represents a successful application of these principles, leading to a more robust molecular tool for biochemical and pharmacological research. moleculardepot.com

Research Findings on this compound

The structural modifications in this compound confer not only stability but also specific biological activities that have been explored in various research models.

Table 1: Comparison of Met-Enkephalin and its Synthetic Analog

| Property | Met-Enkephalin | This compound-NH2 ([D-Ala2]-Met-Enkephalinamide) |

| Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala -Gly-Phe-Met-NH2 |

| Key Modification | None (Endogenous Peptide) | Substitution of Glycine at position 2 with D-Alanine; C-terminal amidation. |

| Rationale for Modification | N/A | To enhance metabolic stability by providing resistance to aminopeptidase (B13392206) degradation. |

| Molecular Formula | C27H35N5O7S glpbio.com | C28H38N6O6S |

| Receptor Interaction | Binds to opioid receptors. glpbio.com | Functions as a mixed mu/delta opioid receptor agonist. researchgate.net |

Table 2: Selected Research Findings for this compound (DAME)

| Study Focus | Experimental Model | Key Findings | Reference |

| Neurotransmission | Rabbit and rat isolated atria | Inhibited cholinergic nerve stimulation in a concentration-dependent manner; this effect was blocked by the opioid antagonist naloxone. nih.gov | nih.gov |

| Behavioral Effects | Cat | Microinjections into the bed nucleus of the stria terminalis suppressed hypothalamically-elicited hissing behavior in a dose-dependent manner. nih.gov | nih.gov |

| Anxiety-like Behavior | CD-1 mice | Reversed the anxiogenic-like properties of cholecystokinin (B1591339) (CCK) on locomotor and rearing activity. researchgate.net | researchgate.netresearchgate.net |

| Receptor Binding | Mu-opioid receptor (MOR) | Binds to the mu-opioid receptor, activating intracellular signaling pathways that lead to neuronal hyperpolarization. |

Eigenschaften

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSNPIYASDSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Primary Sequence Design of Tyr D Ala Gly Phe Met

Amino Acid Sequence and Stereochemical Configuration

Tyr-D-Ala-Gly-Phe-Met is a synthetic pentapeptide, meaning it is a chain of five amino acids. Its primary sequence is L-Tyrosyl-D-Alanyl-Glycyl-L-Phenylalanyl-L-Methionine. A critical feature of this compound is its stereochemistry. While most naturally occurring amino acids have an L-configuration, this peptide incorporates a D-alanine at the second position. The remaining amino acids—tyrosine, glycine (B1666218), phenylalanine, and methionine—all possess the standard L-configuration.

The N-terminal tyrosine residue is crucial for its interaction with opioid receptors, with its hydroxyl group participating in hydrogen bonding. The glycine residue provides conformational flexibility to the peptide backbone. The aromatic side chain of phenylalanine contributes to hydrophobic interactions, and the C-terminal methionine also plays a role in receptor interaction.

Interactive Table: Amino Acid Sequence and Configuration of this compound

| Position | Amino Acid | Abbreviation | Stereochemistry | Key Feature |

|---|---|---|---|---|

| 1 | Tyrosine | Tyr | L | Essential for receptor binding |

| 2 | Alanine | Ala | D | Confers resistance to enzymatic degradation |

| 3 | Glycine | Gly | - | Provides conformational flexibility |

| 4 | Phenylalanine | Phe | L | Involved in hydrophobic interactions |

| 5 | Methionine | Met | L | Influences receptor selectivity |

Derivation from Endogenous Opioid Peptides: Methionine Enkephalin

This compound is a synthetic analog of the endogenous opioid peptide Methionine-enkephalin (Met-enkephalin). chemicalbook.com Endogenous opioids are naturally occurring peptides in the body that play a role in pain modulation and other physiological processes. wikipedia.orgmdpi.com Met-enkephalin, discovered in 1975, has the amino acid sequence Tyr-Gly-Gly-Phe-Met. wikipedia.org It is derived from the precursor protein proenkephalin.

Like other endogenous enkephalins, Met-enkephalin is rapidly broken down by enzymes in the body, which limits its therapeutic potential. irb.hrpeptidesociety.org This rapid degradation led researchers to develop synthetic analogs with improved stability.

Significance of D-Amino Acid Substitution at Position 2

The substitution of the glycine at position 2 in Met-enkephalin with a D-alanine is a key structural modification that significantly enhances the peptide's stability and activity. mdpi.com Endogenous enkephalins are susceptible to rapid degradation by enzymes called aminopeptidases, which cleave the peptide bond between the N-terminal tyrosine and the adjacent glycine. pnas.orgtaylorandfrancis.comnih.gov

The presence of the D-alanine residue at position 2 sterically hinders the action of these aminopeptidases, making this compound more resistant to enzymatic degradation. researchgate.net This increased stability prolongs the peptide's half-life in the body, allowing for a more sustained interaction with opioid receptors. peptidesociety.org Research has shown that this substitution not only enhances stability but can also increase the analgesic potency of the peptide compared to its natural counterpart. mdpi.commdpi.comias.ac.in The D-alanine substitution has been a widely used strategy in the design of more potent and systemically active enkephalin analogs. ias.ac.in

Interactive Table: Comparison of Met-Enkephalin and this compound

| Feature | Methionine Enkephalin (Met-Enkephalin) | This compound |

|---|---|---|

| Sequence | Tyr-Gly-Gly-Phe-Met | This compound |

| Origin | Endogenous (naturally occurring) | Synthetic |

| Amino Acid at Position 2 | Glycine (L-configuration) | D-Alanine (D-configuration) |

| Enzymatic Stability | Low, rapidly degraded by aminopeptidases | High, resistant to aminopeptidase (B13392206) degradation |

| Biological Activity | Short-acting | Prolonged and enhanced activity |

Synthesis Methodologies for Tyr D Ala Gly Phe Met and Its Research Analogs

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Tyr-D-Ala-Gly-Phe-Met and related research peptides. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support, or resin. biosynth.com The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products. iris-biotech.de

Boc and Fmoc Strategy Applications

Two primary orthogonal protection strategies are employed in SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. americanpeptidesociety.org The choice between them dictates the conditions for deprotection and final cleavage from the resin.

The Boc strategy utilizes the acid-labile Boc group for temporary protection of the Nα-amino group. Deprotection is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). americanpeptidesociety.org Side-chain protecting groups are typically benzyl-based (Bzl) and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. nih.govthermofisher.com While historically significant and still used in specific cases, the harsh conditions required for final cleavage can lead to peptide degradation. iris-biotech.deamericanpeptidesociety.org The synthesis of D-amino acid-containing analogs, such as those of Met-enkephalin-Arg-Phe, has been successfully accomplished using Boc chemistry on a Merrifield resin. researchgate.net

The Fmoc strategy has become more prevalent due to its milder reaction conditions. americanpeptidesociety.org It employs the base-labile Fmoc group for Nα-protection, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.deamericanpeptidesociety.org The side-chain protecting groups are acid-labile (e.g., tert-butyl, Trityl) and are removed simultaneously with cleavage from the resin using a milder acid cocktail, usually based on TFA. thermofisher.comthaiscience.info This approach avoids the use of HF, making it more compatible with complex peptides and automated synthesizers. iris-biotech.deamericanpeptidesociety.org The synthesis of various opioid peptide analogs has been demonstrated using Fmoc-based SPPS. nih.govjournals.co.za For this compound, the tyrosine side-chain hydroxyl group would typically be protected with a tert-butyl (tBu) group to prevent side reactions. thaiscience.info

Coupling Reagents and Resin Chemistry

The formation of the amide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminus of the resin-bound peptide is a critical step. This is facilitated by activating the carboxylic acid with a coupling reagent to prevent racemization and ensure high reaction efficiency. nih.gov

A variety of coupling reagents are available, each with different activation mechanisms and propensities for side reactions. nih.govacs.org

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activators. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. nih.gov

Phosphonium salts , like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are effective but have been largely replaced due to the formation of a carcinogenic by-product.

Uronium/Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and provide rapid coupling with low racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.govnih.gov HATU is particularly noted for its effectiveness in sterically hindered couplings and for minimizing epimerization. nih.gov

| Coupling Reagent | Activation Speed | Racemization Risk | Common Application |

| DIC/HOBt | Moderate | Low to Moderate | Standard couplings in Fmoc and Boc SPPS. nih.gov |

| HBTU/DIEA | Fast | Low | Widely used in automated Fmoc SPPS. |

| HATU/DIEA | Very Fast | Very Low | Preferred for difficult couplings and to suppress racemization. nih.govnih.gov |

| TBTU | Moderate | Low | Used for fragment condensation and is compatible with DMF. |

The choice of resin is fundamental to the success of SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. biosynth.com

Wang Resin is widely used for Fmoc-SPPS to generate C-terminally free acids. The peptide is linked via a p-alkoxybenzyl ester bond, which is readily cleaved by moderate TFA treatment. peptide.comsunresinlifesciences.com

2-Chlorotrityl chloride (2-CTC) Resin is highly acid-sensitive, allowing for the cleavage of the peptide with side-chain protecting groups still intact using very mild acidic conditions (e.g., dilute TFA or acetic acid). peptide.comnih.gov This makes it ideal for the synthesis of protected peptide fragments.

Rink Amide Resin is the standard for Fmoc-SPPS when a C-terminal amide is desired, as is the case for many bioactive peptide analogs. The linkage is acid-labile and cleaves under standard TFA conditions to yield the peptide amide. peptide.comsunresinlifesciences.com

Merrifield Resin is the classic support for Boc-SPPS. researchgate.net For generating peptide acids, PAM (phenylacetamidomethyl) resin is often preferred in Boc synthesis due to its greater stability to the repetitive TFA deprotection steps compared to the Merrifield resin. peptide.com

| Resin | Common Strategy | C-Terminal Group | Cleavage Condition |

| Wang | Fmoc | Acid | High TFA (e.g., 95%) peptide.comsunresinlifesciences.com |

| 2-Chlorotrityl | Fmoc | Acid (Protected) | Dilute TFA, Acetic Acid peptide.comnih.gov |

| Rink Amide | Fmoc | Amide | High TFA (e.g., 95%) peptide.comsunresinlifesciences.com |

| Merrifield | Boc | Acid | Strong Acid (e.g., HF) researchgate.net |

| PAM | Boc | Acid | Strong Acid (e.g., HF) peptide.com |

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.com This "global deprotection" is typically a single reaction performed after the peptide chain has been fully assembled. rsc.org

For the Fmoc/tBu strategy , cleavage is most often accomplished using a "cocktail" containing a high concentration of TFA (typically 90-95%). thermofisher.comrsc.org This cocktail also includes scavengers or cations traps to capture the reactive carbocations generated from the cleavage of the tBu-based protecting groups, preventing them from modifying sensitive residues like Tryptophan, Methionine, or Tyrosine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com For a peptide like this compound, a typical cleavage cocktail would be TFA/TIS/H₂O/EDT to protect the tyrosine and methionine residues. After cleavage, the crude peptide is typically precipitated from the acidic solution by adding cold diethyl ether. rsc.org

For the Boc/Bzl strategy , the final cleavage requires a strong acid, usually liquid HF, often in the presence of a scavenger like anisole. nih.gov This procedure is hazardous and requires specialized equipment.

| Reagent Cocktail (Fmoc/tBu) | Composition | Purpose |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | General purpose, good for Arg(Pmc/Pbf), Cys, Met, Trp. |

| Reagent R | TFA / Thioanisole / EDT / Anisole | Recommended for peptides containing Arg(Mtr), His, Met, Trp. thermofisher.com |

| TFA / TIS / Water (95:2.5:2.5) | TFA / Triisopropylsilane / Water | Standard cocktail for peptides without highly sensitive residues. |

Solution-Phase Synthesis Approaches

While less common for routine peptide synthesis due to its labor-intensive nature, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production or for peptides with structures not amenable to SPPS. researchgate.net In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the product must be isolated and purified, often by crystallization or chromatography, before proceeding to the next coupling. nih.gov

The synthesis of complex analogs, such as biphalin (B1667298), which contains two Tyr-D-Ala-Gly-Phe fragments linked by a hydrazide bridge, necessitates a solution-phase strategy. researchgate.net Research into more efficient solution-phase methods is ongoing. One novel approach is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatography by attaching a protecting group that facilitates simple extraction-based purification. nih.gov This has been applied to the synthesis of peptides containing D-Ala. nih.gov Other advancements include the use of microwave heating in conjunction with condensing agents like titanium tetrachloride (TiCl₄) to accelerate coupling reactions. mdpi.com

Chromatographic Purification and Characterization for Research Purity

Regardless of the synthetic method used, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected species. Therefore, rigorous purification is essential to obtain the peptide at a high purity suitable for research applications.

The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . polypeptide.com This technique separates molecules based on their hydrophobicity.

Stationary Phase : The crude peptide is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). polypeptide.com

Mobile Phase : A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. Both solvents typically contain a small amount of an ion-pairing agent, most commonly TFA (0.1%), which sharpens the peaks and improves separation. nih.gov

Elution : A gradient of increasing organic solvent concentration is applied, causing more hydrophobic molecules (which interact more strongly with the stationary phase) to elute later than more polar ones. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to yield a fluffy, white powder. nih.gov

For larger scale purifications or for an initial cleanup of very crude samples, flash chromatography using similar reversed-phase media can be employed. biotage.com While offering lower resolution than HPLC, it allows for higher sample loading and can significantly reduce the burden on subsequent HPLC polishing steps. biotage.com Combining methods, such as an initial ion-exchange chromatography step followed by RP-HPLC, can be a powerful strategy for achieving very high purity (>99.5%). polypeptide.com

The purity and identity of the final this compound peptide are confirmed using analytical techniques such as:

Analytical RP-HPLC : To assess the purity of the final product. thaiscience.info

Mass Spectrometry (MS) : To confirm the correct molecular weight of the peptide. thaiscience.info

Amino Acid Analysis : To verify the correct amino acid composition and ratio. thaiscience.info

Through the careful application of these synthesis and purification methodologies, researchers can obtain this compound and its analogs with the high degree of purity required for rigorous scientific investigation.

Receptor Binding and Selectivity Profiles of Tyr D Ala Gly Phe Met

Opioid Receptor Subtype Affinity and Ligand Binding

Tyr-D-Ala-Gly-Phe-Met and its amidated analog bind effectively to opioid receptors, but with a distinct profile compared to the native [Met]-enkephalin. nih.gov The substitution of Glycine (B1666218) with D-Alanine at position 2 is a critical modification that not only confers resistance to enzymatic degradation but also alters receptor selectivity. mdpi.com

The compound exhibits a high affinity for the mu-opioid receptor (MOR). The substitution of the naturally occurring L-amino acid with a D-amino acid at the second position is known to increase MOR activity. mdpi.com Studies using the amidated form, [D-Ala²,Met⁵]enkephalinamide, in rat brain homogenates show that its binding profile is complex, suggesting interactions with multiple receptor sites. researchgate.net The use of naloxazone, an irreversible MOR antagonist, eliminated the high-affinity component of binding, confirming a direct and significant interaction with mu-opioid receptors. researchgate.net The N-terminal tyrosine residue is considered critical for this binding activity.

The affinity of this compound for the delta-opioid receptor (DOR) is significant, though its selectivity profile is a subject of detailed investigation. Some research indicates that [D-Ala²,Met⁵]enkephalinamide binds almost as effectively to delta receptors as it does to mu receptors. pnas.org In protection assays, [D-Ala²,Met⁵]enkephalinamide was shown to protect both opiate (mu-preferring) and enkephalin (delta-preferring) binding sites with similar efficacy, suggesting potent interactions at both receptor subtypes. pnas.org However, other structure-activity relationship studies on enkephalin analogs suggest that the D-Ala² modification generally reduces selectivity for the DOR by enhancing MOR activity relative to the parent compound. mdpi.com

The interaction of this compound with the kappa-opioid receptor (KOR) is generally reported to be weak. Enkephalin-based peptides typically exhibit low affinity for the KOR. researchgate.net Studies on closely related peptide fragments, such as H-Tyr-D-Ala-Gly-Phe-NH₂, have shown only modest affinity for the KOR, indicating that the primary activity of this class of peptides is concentrated at the mu and delta receptors. unina.it

Table 1: Opioid Receptor Binding Profile of [D-Ala²,Met⁵]Enkephalinamide This table presents data from protection assays, where the concentration of the peptide required to provide 50% protection of the radioligand binding from inactivation is measured. These values are indicative of binding affinity.

| Radioligand (Receptor Preference) | Protecting Ligand | Protection Constant (nM) |

| [³H]Naltrexone (Mixed µ/δ) | [D-Ala²,Met⁵]Enkephalinamide | 70 pnas.org |

| [³H][D-Ala²,D-Leu⁵]enkephalin (δ) | [D-Ala²,Met⁵]Enkephalinamide | 40 pnas.org |

Delta-Opioid Receptor (DOR) Binding Characteristics

Competitive Radioligand Binding Assays in Heterologous Systems

The binding affinity of this compound for opioid receptors is quantified using competitive radioligand binding assays. These experiments are often conducted in preparations of rat brain homogenates or in heterologous expression systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells. researchgate.netplos.org These cells are genetically engineered to express a single type of human recombinant opioid receptor (MOR, DOR, or KOR). plos.orgzenodo.org

In this type of assay, a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR or the non-selective antagonist [³H]naltrexone) is incubated with the cell membrane preparation. zenodo.orgnih.gov Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding to the receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This IC₅₀ value is then converted to an inhibition constant (Ki), which reflects the binding affinity of the compound for that specific receptor. plos.org The presence of sodium ions and guanine (B1146940) nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p) can decrease the affinity of agonist peptides in these assays, which is a functional indicator of their agonist properties. nih.gov

Stereoselective Interactions at Opioid Receptor Sites

The interaction of this compound with opioid receptors is highly stereoselective. The specific three-dimensional arrangement of its amino acid residues is crucial for effective binding. The single most important stereochemical feature of this peptide is the D-Alanine at position 2. mdpi.com

Structure Activity Relationships Sar of Tyr D Ala Gly Phe Met and Its Analogs

Conformational Space and Bioactive Conformations in Solution and Membrane-Mimicking Environments

The biological activity of Tyr-D-Ala-Gly-Phe-Met is intrinsically linked to its three-dimensional structure. In solution, enkephalin analogs like this compound are highly flexible and exist as an ensemble of interconverting conformers. nih.govresearchgate.net However, upon interaction with the cell membrane, a crucial step for receptor binding, they often adopt more ordered structures. nih.govnih.gov

Analysis of Beta-Turn and Other Secondary Structures

A predominant structural motif identified in enkephalin analogs is the beta-turn, a type of secondary structure that allows the peptide backbone to fold back on itself. nih.govpnas.org These turns are often centered around the Gly3-Phe4 region. pnas.org The substitution of L-Ala with D-Ala at position 2 is known to stabilize a specific peptide conformation that is favorable for receptor binding. royalsocietypublishing.org Computational studies suggest that a type II' β-bend centered on Gly3-Phe4 is a preferred conformation for enkephalin in solution. pnas.org While various bend conformations are possible, nuclear magnetic resonance (NMR) data support the existence of a preferred folded conformation in aqueous solution. nih.govresearchgate.net In membrane-like environments, beta-bend structures are predominantly observed. nih.gov Some studies also suggest that in a membrane environment, enkephalin analogs can adopt a 3(10) helix conformation. nih.gov

Micelle-Bound Conformational Studies

To mimic the environment of a cell membrane, researchers often employ micelle systems, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles. nih.govnih.govku.edu Studies in these environments have been crucial for elucidating the bioactive conformation of opioid peptides. nih.gov NMR and circular dichroism (CD) studies have shown that the presence of micelles induces a more compact and ordered structure in enkephalin analogs. researchgate.netnih.gov For instance, the interaction with SDS micelles can lead to the formation of compact peptide conformations, which is believed to be a prerequisite for the formation of the bioactive conformation. researchgate.net The transition from an aqueous solution to a membrane-mimicking environment is considered a vital process for the peptide to exert its affinity and selectivity for specific opioid receptors. nih.gov

Impact of Amino Acid Substitutions on Receptor Affinity and Selectivity

The modification of individual amino acids within the this compound sequence has profound effects on its interaction with opioid receptors. These substitutions provide valuable insights into the specific requirements of the receptor binding pockets.

D-Amino Acid Modifications (e.g., D-Met, D-Nle, D-Leu)

The substitution of the naturally occurring L-amino acids with their D-isomers at various positions has been a key strategy in SAR studies. The presence of D-Ala at position 2, a hallmark of this peptide class, significantly enhances metabolic stability and potency by protecting the Tyr-D-Ala bond from cleavage by aminopeptidases. royalsocietypublishing.org This modification is well-tolerated by κ-opioid receptors and can increase µ-opioid receptor affinity. nih.gov

Replacing Met5 with other D-amino acids has also been explored. For example, the substitution of the Met5 residue with its D-isomer contributes little to proteolytic stability. royalsocietypublishing.org However, in the [D-Ala2]-enkephalin series, further substitution with D-Leu at position 5 resulted in a highly potent analog. royalsocietypublishing.org The substitution of D-Nle (D-Norleucine) at position 2 has been shown to contribute to interactions at the KOR. mdpi.com

Aromatic Residue Replacements (e.g., Phe4 modifications)

The phenylalanine (Phe) residue at position 4 is a critical component for opioid receptor affinity and activity. acs.orgnih.gov Modifications to this aromatic ring can significantly alter receptor selectivity. acs.orgnih.gov For instance, substitutions at the meta-position of Phe4 in Leu-enkephalin have been shown to regulate potency, selectivity, and functional activity at both δ and µ opioid receptors. researchgate.net

Replacing Phe4 with other aromatic amino acids has yielded mixed results. Substitution with L-phenylglycine (Pgl) leads to a sharp loss in binding affinity and potency. umich.edu However, in deltorphin (B1670231) I, analogs containing bicyclic aromatic amino acids like 3-(1-naphthyl)-L-alanine (1-Nal) and 3-(2-naphthyl)-L-alanine (2-Nal) were fairly well tolerated at µ- and δ-receptors, albeit with some compromise in affinity. nih.gov The spatial orientation of the aromatic ring at position 4 is crucial, and improper orientation, as seen with constrained analogs like Aic4 (2-aminoindan-2-carboxylic acid), can lead to a loss in opioid receptor affinity. acs.orgnih.gov

Role of N-Terminal Modifications in Receptor Interaction

The N-terminal tyrosine (Tyr) residue is indispensable for the activity of most opioid peptides, with its amino and phenolic hydroxyl groups being key pharmacophoric elements. mdpi.com Modifications at the N-terminus can have significant consequences for receptor binding and function.

Methylation of the terminal amino group of enkephalins can have varied effects depending on the specific analog and the assay used. annualreviews.org For example, N-methylation of the Tyr residue in a potent enkephalin analog was found to further enhance its analgesic activity. ias.ac.in Conversely, adding acetyl or other bulky groups to the N-terminus of enkephalins generally leads to inactive or weakly active compounds. annualreviews.org

A more recent approach involves the introduction of a guanidino group at the N-terminus. This modification, which mimics the protonated state of the parent peptide's amino group, has been shown to significantly improve stability, lipophilicity, affinity, and potency in certain enkephalin analogs. mdpi.com Deletion of the N-terminal domain of the µ-opioid receptor has been shown to reduce the binding affinity of peptidic agonists like DAMGO, highlighting the importance of this region in the ligand-receptor interaction. researchgate.net

N-Alkylation and Nα-Guanidyl Group Effects

Modifications at the N-terminus of this compound and related enkephalin analogs can significantly impact their stability, lipophilicity, and receptor affinity.

N-Alkylation: The addition of alkyl groups to the N-terminal tyrosine can influence the molecule's interaction with opioid receptors. While the primary amino group of tyrosine is crucial for activity, certain substitutions are tolerated. nih.gov For instance, methylation of the α-amino group of Tyr in some enkephalin analogs has been shown to increase potency. ias.ac.in However, extensive or bulky N-alkylation can also lead to a decrease in binding affinity, suggesting that the size and nature of the alkyl group are critical determinants of activity. nih.govacs.org

Nα-Guanidyl Group: The introduction of a guanidyl group at the N-terminus represents another strategy to modify the peptide's properties. This modification mimics the protonated state of the parent peptide's N-terminal amine at physiological pH. nih.gov Studies on related enkephalin analogs have shown that adding an Nα-guanidyl group, particularly in combination with other modifications like a C-terminal tetrazole, can significantly enhance stability, lipophilicity, affinity, and potency. nih.govmdpi.com This is attributed to the guanidinium (B1211019) group's ability to form favorable interactions with the receptor and its resistance to enzymatic degradation. mdpi.com

Significance of C-Terminal Modifications for Receptor Engagement

The C-terminus of this compound plays a crucial role in modulating receptor selectivity and engagement.

Amidation and Functional Group Derivatization

Converting the C-terminal carboxylic acid to an amide is a common and effective modification in opioid peptides. ias.ac.in This change enhances metabolic stability by protecting against carboxypeptidase degradation and can also increase lipophilicity, which may improve passage across the blood-brain barrier. ias.ac.in The C-terminal amide of this compound-NH2 is known to modulate its selectivity for the µ-opioid receptor (MOR).

Further derivatization of the C-terminus with various functional groups can fine-tune receptor interaction. For example, replacing the L-Met⁵ with D-Met⁵ in the amidated form reduces MOR specificity, indicating that the stereochemistry at this position is important for receptor fit. Studies on other enkephalin analogs have demonstrated that increasing the bulk at the C-terminus can decrease β-arrestin 2 recruitment, a key process in receptor desensitization and the development of tolerance, while maintaining G-protein signaling responsible for analgesia. chemrxiv.org This suggests that C-terminal modifications can be used to create "biased" agonists with potentially fewer side effects. chemrxiv.orgrsc.org The nature of the C-terminal substituent can influence interactions with specific residues in the receptor binding pocket, thereby modulating the conformational changes that lead to downstream signaling. rsc.org

Structure-Function Studies of Bifunctional Peptide Analogs

A promising strategy in drug design is the creation of bifunctional ligands that can interact with multiple receptor systems simultaneously. For this compound, this has primarily involved combining its opioid agonist properties with neurokinin-1 (NK-1) receptor antagonism.

Dual Opioid Agonist and Neurokinin-1 Receptor Antagonist Activities

The rationale behind developing dual opioid agonist/NK-1 antagonist hybrids is based on the observation that substance P, the endogenous ligand for the NK-1 receptor, is involved in pain transmission and can counteract opioid-induced analgesia. nih.gov Co-administration of opioid agonists and NK-1 antagonists has been shown to enhance the analgesic effects of opioids and reduce the development of tolerance. nih.gov

Researchers have designed chimeric peptides where an opioid pharmacophore, often based on the Tyr-D-Ala-Gly-Phe sequence, is linked to an NK-1 antagonist pharmacophore. nih.govacs.org These hybrid molecules are intended to interact with both opioid and NK-1 receptors, which are co-localized in pain-processing regions of the nervous system. mdpi.comtranspopmed.org

Rational Design of Hybrid Pharmacophores

The design of these hybrid molecules involves linking the two pharmacophores, often through a spacer or by directly fusing them. The opioid portion, such as Tyr-D-Ala-Gly-Phe, provides the "message" for opioid receptor activation, while the NK-1 antagonist moiety is designed to block the pronociceptive actions of substance P. nih.gov

Structure-activity relationship studies have shown that the nature of the linker and the specific NK-1 antagonist pharmacophore are critical for achieving balanced activity at both receptor targets. nih.govacs.org For example, a series of bifunctional peptides were synthesized by attaching different structural moieties of fentanyl to the C-terminus of a Tyr-D-Ala-Gly-Phe core. nih.gov Another approach involved using a 3,5-(bistrifluoromethyl)benzyl ester of N-acylated tryptophan as the NK-1 pharmacophore. nih.gov Optimization of the fifth residue in some analogs was found to be critical for both opioid and NK-1 receptor activities. acs.orgnih.gov

| Compound ID | Opioid Pharmacophore | NK-1 Antagonist Pharmacophore | Linker/Modification | Key Finding | Reference |

| NP30 | H-Tyr-D-Ala-Gly-Phe- | Tryptophan 3,5-(bistrifluoromethyl)benzyl ester | Gly linker | Excellent binding affinity at both δ/μ opioid and rat NK1 receptors. | nih.gov |

| TY027 | This compound- | -Pro-Leu-Trp-NH-3',5'-Bzl(CF3)2 | Pro-Leu-Trp | Potent δ/μ opioid agonist and NK-1 antagonist activities. | researchgate.netnih.govacs.orgfigshare.comnih.gov |

| Analog 6 | Tyr-D-Ala-Gly-Phe-Nle- | -Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF3)2 | Pro-Leu-Ser(Glc)-Trp | Glycosylation improved metabolic stability while maintaining bifunctional activity. | nih.govacs.orgfigshare.com |

| Compound 3 | H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp- | -NH-Bzl | Amide bond | High binding affinities at both δ and μ receptors and good NK-1 antagonist activity. | acs.org |

Molecular Simplification, Truncation, and Scaffolding Studies

To improve pharmacokinetic properties and simplify synthesis, researchers have explored truncating the this compound sequence and using molecular scaffolds.

Studies on enkephalin analogs have shown that it is possible to create truncated versions that retain significant biological activity. For example, dipeptide amides have been synthesized that exhibit potent and selective µ-opioid activity. nih.govacs.org However, truncation can also lead to a loss of affinity, as demonstrated by the deletion of the Gly³ residue in some analogs, which resulted in decreased affinity for all opioid receptors. nih.gov This highlights the critical role of the peptide backbone in maintaining the correct spatial orientation of the pharmacophoric groups.

Scaffolding involves using a rigid or semi-rigid molecular framework to hold the key pharmacophoric elements in the desired conformation for receptor binding. This approach can lead to compounds with increased potency and selectivity. For instance, cyclic analogs of enkephalins have been created by introducing disulfide bridges or other covalent linkers. mdpi.com In the context of bifunctional ligands, a conformationally constrained aminobenzazepinone (Aba) moiety has been used as a central scaffold to create compact molecules with dual opioid agonist and NK-1 antagonist activity. d-nb.info These studies demonstrate that reducing the flexibility of the peptide through truncation and scaffolding can be a viable strategy for developing more drug-like molecules, but it requires careful consideration of the structural requirements for receptor interaction. transpopmed.org

Compound Names

| Abbreviation | Full Name |

| DAMGO | [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin |

| DPDPE | [D-Pen², D-Pen⁵]-enkephalin |

| DADLE | [D-Ala², D-Leu⁵]-enkephalin |

| DSLET | [D-Ser²-Leu⁵]enkephalin-Thr⁶ |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Aba | Aminobenzazepinone |

| NK-1 | Neurokinin-1 |

| MOR | µ-opioid receptor |

| DOR | δ-opioid receptor |

| KOR | κ-opioid receptor |

| SAR | Structure-Activity Relationship |

: Cyclization Strategies

Cyclization is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of linear peptides like this compound. researchgate.net By constraining the peptide's conformation, cyclization can lead to increased receptor affinity and selectivity, improved metabolic stability, and better bioavailability. researchgate.netnih.gov For analogs of this compound, various cyclization strategies have been employed, with disulfide and lactam bridges being the most common. nih.gov These modifications aim to lock the peptide into a "bioactive" conformation that is favorable for binding to opioid receptors.

Disulfide Bridges

The formation of a disulfide bridge is a widely used method for cyclizing enkephalin analogs. This is typically achieved by substituting two amino acids in the linear peptide sequence with cysteine (Cys) or penicillamine (B1679230) (Pen) residues and subsequently oxidizing their thiol side chains to form a covalent disulfide (-S-S-) bond. mdpi.comumich.edu The size of the resulting ring and the stereochemistry of the incorporated Cys or Pen residues are critical factors that influence the final biological activity profile. umich.edu

In analogs of this compound, cyclization is often performed between position 2 and position 5, replacing D-Ala and Met. For example, cyclic analogs such as H-Tyr-c[D-Cys-Gly-Phe-D(or L)-Cys]NH₂ have been synthesized and show high affinity for both µ (mu) and δ (delta) opioid receptors. nih.gov The substitution of Gly at position 2 with D-Ala in linear enkephalins is known to increase µ-receptor activity, and this trend can be further modulated by cyclization. mdpi.com

Research has shown that the stereochemistry at the fifth position is crucial for receptor selectivity. Analogs with an L-Cys at position 5 tend to be non-selective, while those with a D-Cys or D-Pen can exhibit a preference for the δ-receptor. For instance, the cyclic tetrapeptide H-Tyr-c[D-Cys-Phe-D-Pen]OH, which can be considered a des-Gly³ analog of a cyclized this compound, displays high affinity and selectivity for the δ-receptor, even greater than the standard δ-ligand DPDPE ([D-Pen², D-Pen⁵]-enkephalin). umich.eduumich.edu

A notable example involves the cyclization of a longer, multifunctional peptide based on the this compound sequence. The linear peptide, TY027 (this compound-Pro-Leu-Trp-NH-[3′,5′-(CF₃)₂Bzl]), was cyclized by introducing a disulfide bond between D-Cys at position 2 and either D-Cys or Cys at position 5. nih.gov This cyclization was intended to stabilize a β-turn structure observed between D-Ala² and Met⁵ in the linear parent compound. nih.gov The resulting cyclic analogs showed varied receptor profiles, with some, like Tyr-c²﹐⁷[D-Cys-Gly-Phe-Nle-Pro-D-Cys]-Trp-NH-[3′,5′-(CF₃)₂Bzl], demonstrating selective δ-agonist activity combined with potent NK1 antagonist activity and dramatically improved metabolic stability. nih.gov

The table below summarizes the biological activity of some disulfide-bridged analogs related to the this compound scaffold.

| Compound | Sequence | Receptor Affinity IC₅₀ (nM) [µ/δ] | Selectivity Ratio (µ/δ) |

| H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ | Tyr-c[D-Cys-Gly-Phe-D-Cys]NH₂ | 1.3 / 1.1 | 1.2 |

| H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ | Tyr-c[D-Cys-Gly-Phe-L-Cys]NH₂ | 2.5 / 1.3 | 1.9 |

| JOM-13 | Tyr-c[D-Cys-Phe-D-Pen]OH | 250 / 0.72 | 347 |

| DPDPE (Reference) | Tyr-c[D-Pen-Gly-Phe-D-Pen]OH | 270 / 2.1 | 128 |

Data sourced from multiple studies for comparison. umich.edunih.gov

Lactam Formation

Lactam bridges, which are intramolecular amide bonds, offer another robust method for peptide cyclization. researchgate.net This type of bridge is formed between an amino group of one amino acid side chain (e.g., lysine, ornithine) and a carboxyl group of another (e.g., aspartic acid, glutamic acid). researchgate.net The resulting ring size can be precisely controlled by the choice and positioning of these amino acids, allowing for fine-tuning of the peptide's conformation. koreascience.kr

For enkephalin-related peptides, side-chain-to-side-chain cyclization via a lactam bond has been extensively explored to create analogs with enhanced receptor selectivity and potency. researchgate.net For example, substituting D-Ala at position 2 with a D-amino acid containing a side-chain amino group (like D-lysine) and the Met at position 5 with an acidic amino acid (like aspartic acid) allows for the formation of a lactam bridge.

Studies on cyclic endomorphin and dermorphin (B549996) analogs, which share the N-terminal Tyr residue and aromatic Phe residue common to enkephalins, provide valuable insights. For instance, cyclic dermorphin-like peptides with lactam bridges of varying sizes (12-, 13-, and 14-membered rings) have been synthesized. ekb.eg These analogs, such as Tyr-c[D-Lys-Phe-Ala] and its homologs, have shown high activity at both µ- and δ-opioid receptors. ekb.eg The 14-membered ring analog Tyr-c²﹐⁵[D-Lys-Phe-Phe-Asp]-NH₂ demonstrated a greater and longer-lasting analgesic effect compared to its linear counterpart, indicating that lactam cyclization can significantly improve pharmacodynamic properties. nih.gov

The table below presents data on lactam-bridged opioid peptides, illustrating the effects of ring size and composition on receptor binding.

| Compound | Sequence | Ring Size | Receptor Affinity Kᵢ (nM) [µ/δ] | Selectivity Ratio (µ/δ) |

| Tyr-c[D-Orn-Gly-Phe-Glu]-NH₂ | Tyr-c[D-Orn-Gly-Phe-Glu]-NH₂ | 15 | 1.8 / 110 | 0.016 |

| Tyr-c[D-Lys-Gly-Phe-Glu]-NH₂ | Tyr-c[D-Lys-Gly-Phe-Glu]-NH₂ | 16 | 0.61 / 23 | 0.027 |

| Tyr-c[D-Asp-Phe-Phe-Lys]-NH₂ | Tyr-c[D-Asp-Phe-Phe-Lys]-NH₂ | 15 | - | - |

| Tyr-c[D-Lys-Phe-Asp]-NH₂ | Tyr-c[D-Lys-Phe-Asp]-NH₂ | 14 | High µ affinity | µ-selective |

Data compiled from various studies on cyclic opioid peptides. Specific values for direct this compound lactam analogs are less commonly published, but these examples show the principle and effect of lactam cyclization in related structures. researchgate.netnih.gov

Biological Stability and Enzymatic Degradation of Tyr D Ala Gly Phe Met

Mechanisms of Proteolytic Resistance in Synthetic Peptides

The inherent instability of natural peptides composed of L-amino acids is a major hurdle in their development as therapeutic agents. nih.gov They are rapidly broken down by various proteases and peptidases in the body. acs.org To overcome this, synthetic peptides like Tyr-D-Ala-Gly-Phe-Met are designed with specific structural modifications that confer resistance to this enzymatic onslaught.

Role of D-Amino Acid Residues in Preventing Proteolysis

A cornerstone of the enhanced stability of this compound is the substitution of the natural L-alanine at position 2 with its stereoisomer, D-alanine. biopharmaspec.com Proteolytic enzymes, which are highly specific for L-amino acid configurations, are generally unable to recognize or bind to peptide bonds involving D-amino acids. nih.govlifetein.com.cn This stereochemical barrier effectively shields the peptide from degradation by certain key enzymes.

The primary enzyme responsible for the breakdown of natural Met-enkephalin is aminopeptidase (B13392206), which cleaves the Tyr-Gly bond at the N-terminus. pnas.orgresearchgate.net The presence of D-alanine at the second position in this compound sterically hinders the action of aminopeptidases, preventing this initial and crucial cleavage step. biopharmaspec.comlifetein.com.cn This resistance to aminopeptidase degradation significantly extends the peptide's biological half-life compared to its natural counterpart. biopharmaspec.com Studies have shown that incorporating D-amino acids, particularly at the termini, is a highly effective strategy for creating proteolytically stable peptides. lifetein.com.cnpnas.org

The mechanism behind this resistance lies in the altered three-dimensional structure. The D-amino acid residue disrupts the peptide's conformation in a way that it no longer fits into the active site of the protease. acs.orgnih.gov Molecular dynamics simulations have shown that the binding affinity between D-peptides and proteases is severely compromised, preventing the formation of an active enzyme-substrate complex. nih.gov

Terminal Modifications for Enhanced Metabolic Stability

Beyond the incorporation of D-amino acids, modifying the N- and C-termini of a peptide is a common and effective strategy to bolster its resistance to enzymatic degradation. creative-peptides.comlifetein.com Linear peptides are particularly vulnerable to exopeptidases, which cleave amino acids from either the amino (N) or carboxyl (C) end. creative-peptides.com

In the case of this compound, it is often synthesized as this compound-NH2, meaning its C-terminus is amidated. cymitquimica.com This C-terminal amidation neutralizes the negative charge of the carboxyl group and mimics the structure of native proteins, which can enhance stability. lifetein.com This modification protects the peptide from degradation by carboxypeptidases, enzymes that specifically target the C-terminal peptide bond. nih.gov

Other common terminal modifications that enhance stability include N-terminal acetylation, which blocks the action of aminopeptidases, and the formation of a pyroglutamic acid (Pyr) residue at the N-terminus. bachem.comsigmaaldrich.com These "blocked" or "capped" termini are a key feature of many long-lasting peptide hormones and drugs. bachem.com Combining terminal modifications with D-amino acid substitutions can work in concert to create highly robust peptide analogs. mdpi.com

Identification of Key Endopeptidases and Exopeptidases Involved in Degradation

While the D-Ala modification provides significant protection, this compound is not completely immune to enzymatic breakdown. The degradation of enkephalins and their analogs is a complex process involving several enzymes. researchgate.net The primary enzymes involved in the metabolism of the parent compound, Met-enkephalin, are Aminopeptidase N (APN) and Neutral Endopeptidase-24.11 (NEP). pnas.org

Aminopeptidase N (APN, EC 3.4.11.2): This exopeptidase is a major player in the inactivation of enkephalins, cleaving the N-terminal Tyr-Gly bond. pnas.orgresearchgate.net The D-Ala substitution in this compound is specifically designed to inhibit this enzyme's action. biopharmaspec.com

Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4): This enzyme can hydrolyze the Gly-Gly bond in enkephalins. researchgate.net

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1): Also known as dipeptidyl carboxypeptidase, ACE can also contribute to enkephalin degradation. researchgate.net

Inhibition of both APN and NEP is required to achieve significant protection of endogenous enkephalins. pnas.org The design of this compound effectively provides built-in resistance to APN, while its susceptibility to NEP and other endopeptidases would be the primary route for its eventual breakdown.

Assessment of In Vitro Enzymatic Stability and Half-Life in Biological Media

The efficacy of the structural modifications in this compound is demonstrated by its significantly increased half-life in biological media compared to natural enkephalins. The half-life of Leu-enkephalin in chicken plasma, for instance, is a mere 0.7–1.0 minutes, and the half-life of dynorphin (B1627789) A(1-13) in human plasma is less than one minute. ingentaconnect.comfrontiersin.org

Synthetic analogs show marked improvements. While specific half-life data for this compound can vary depending on the experimental conditions and the biological matrix (e.g., plasma, serum, brain homogenate), related stabilized peptides provide a clear picture of the potential longevity. For example, a related opioid peptide derivative, TY027, which also contains a D-Ala residue, showed a half-life of 4.8 hours in rat plasma. nih.gov Further modifications to this structure led to analogs with half-lives exceeding 6 hours. nih.gov Another stabilized opioid-neurotensin hybrid peptide demonstrated a half-life greater than 48 hours in rat plasma. acs.org

These data underscore the success of rational peptide design in overcoming the primary limitation of rapid enzymatic degradation.

Table 1: Comparative Half-Life of Opioid Peptides in Biological Media

| Peptide | Key Stability Feature(s) | Biological Medium | Reported Half-Life | Citation |

|---|---|---|---|---|

| Leu-enkephalin | Natural L-amino acids | Chicken Plasma | 0.7 - 1.0 min | frontiersin.org |

| Dynorphin A(1-13) | Natural L-amino acids | Human Plasma | < 1 min | ingentaconnect.com |

| TY005 | D-Ala, C-terminal ester | Rat Plasma | ~1 min | nih.gov |

| TY027 (analog of this compound) | D-Ala, C-terminal amide | Rat Plasma | 4.8 hours | nih.gov |

| Compound 7 (Dmt-D-Ala-Gly-Phe-Met...) | D-Ala, Dmt, C-terminal amide | Rat Plasma | > 6 hours | nih.gov |

| SBL-OPNT-13 / -18 | Multiple modifications | Rat Plasma | > 48 hours | acs.org |

Strategies for Improving Metabolic Robustness: Glycosylation and Isosteres

While D-amino acid substitution and terminal capping are highly effective, medicinal chemists continue to explore other strategies to further enhance peptide stability. Two prominent methods are glycosylation and the introduction of peptide bond isosteres.

Glycosylation: This involves the attachment of one or more carbohydrate (sugar) moieties to the peptide backbone. nih.govaurigeneservices.com Glycosylation can significantly improve a peptide's pharmacokinetic properties in several ways:

Steric Shielding: The bulky sugar groups can physically block the approach of proteolytic enzymes, further protecting the peptide from degradation. nih.govnih.gov

Increased Solubility: The hydrophilic nature of carbohydrates can increase the peptide's solubility and alter its biodistribution. aurigeneservices.com

Enhanced Stability: Studies have shown that glycosylating opioid peptides can significantly increase their stability in human serum and prolong their biological effects. nih.govnih.gov For example, introducing an O-linked glucose to an analgesic peptide significantly enhanced its metabolic stability. nih.gov

Isosteres: A peptide bond isostere is a chemical group that mimics the geometry of a normal peptide bond but is resistant to cleavage by peptidases. This involves replacing the standard amide bond (-CO-NH-) with a non-hydrolyzable linkage. bachem.com This "backbone modification" is a powerful tool for creating exceptionally stable peptides. nih.gov Examples of peptide bond isosteres include reduced amide bonds (psi-[CH2-NH]). bachem.com By replacing a scissile peptide bond with an isostere, that specific degradation pathway is permanently blocked. This strategy, often combined with other modifications, can lead to peptide drugs with dramatically improved metabolic profiles. researchgate.net

In Vitro Pharmacological and Cellular Studies of Tyr D Ala Gly Phe Met

G-Protein Coupled Receptor (GPCR) Activation Assays

Tyr-D-Ala-Gly-Phe-Met primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR). Opioid receptors are coupled to inhibitory G-proteins (Gαi/o), and their activation initiates a cascade of intracellular events. mdpi.com

A standard method to quantify the efficacy of a GPCR agonist is the guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assay. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, an event that can be measured by the incorporation of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Studies on analogs of this compound demonstrate their ability to stimulate [³⁵S]GTPγS binding in membrane preparations from various tissues. For instance, a related heptapeptide, this compound-Arg-Phe, was shown to be as effective as the endogenous peptide MERF (Met-enkephalin-Arg-Phe) in stimulating [³⁵S]GTPγS binding in rat brain membranes. nih.gov The stimulation of G-proteins is a key indicator of the agonist nature of these peptides. nih.govscielo.org.mx Further investigations using selective antagonists in these assays help to delineate the specific receptor subtype (μ, δ, or κ) through which the peptide acts. nih.govu-szeged.hu For example, the stimulation by some analogs was potently inhibited by δ- and κ-selective antagonists but less so by μ-selective antagonists, suggesting that modifications to the core sequence can alter receptor preference. nih.gov

Another synthetic analog, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN), was found to stimulate G-protein activity in a concentration-dependent manner, an effect that was efficiently blocked by μ-receptor specific antagonists, confirming its selectivity profile. researchgate.net

Table 1: Functional Activity of this compound Analogs in [³⁵S]GTPγS Binding Assays Data is illustrative and compiled from findings on related peptide structures.

| Compound | Receptor Target | Assay System | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| This compound-Arg-Phe (Analog I) | Opioid Receptors | Rat Brain Membranes | Comparable to MERF | nih.gov |

| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) | μ-Opioid Receptor | Rat Brain Membranes | Concentration-dependent stimulation | researchgate.net |

| TY005 (this compound-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂) | δ-Opioid Receptor | CHO-hDOR cell membranes | 27 | nih.gov |

| TY005 (this compound-Pro-Leu-Trp-O-3,5-Bzl(CF₃)₂) | μ-Opioid Receptor | CHO-hMOR cell membranes | 10 | nih.gov |

Continuous or repeated exposure to an agonist can lead to receptor desensitization and internalization, a process in which the receptor is removed from the cell surface via endocytosis. nih.gov This is a critical mechanism for regulating cellular responsiveness. While receptor activation and internalization are distinct events, internalization is often used as a reliable indicator of in vivo receptor activation by endogenous opioids. nih.govjneurosci.org

Studies using selective MOR agonists like DAMGO (H-Tyr-D-Ala-Gly-N-Met-Phe-glycinol-enkephalin) show that these compounds readily induce MOR internalization in dorsal horn neurons. jneurosci.org This process involves receptor phosphorylation, arrestin recruitment, and clathrin-coated pit-mediated endocytosis. nih.gov Chronic in vivo treatment with MOR agonists can lead to a decrease in the number of surface receptors in certain brain regions. u-szeged.hu However, the capacity of different opioid ligands to induce internalization can vary. For example, endogenously released enkephalins may not produce significant MOR internalization unless peptidases, the enzymes that degrade them, are inhibited. jneurosci.org This highlights the importance of the enhanced metabolic stability of this compound for producing sustained receptor activation and subsequent internalization.

Ligand-Stimulated GTPγS Binding Experiments

Functional Assays in Isolated Tissue Preparations

The functional activity of opioid agonists is frequently assessed using isolated tissue preparations where the compounds inhibit electrically induced contractions. The guinea pig ileum (GPI) is rich in μ-opioid receptors, while the mouse vas deferens (MVD) primarily expresses δ-opioid receptors, making them classic models for determining receptor selectivity and potency.

A conformationally restricted cyclic analog of enkephalin, H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-), was found to be 17.5 times more potent than [Leu⁵]enkephalin in the GPI assay, demonstrating that structural modifications can significantly enhance activity. nih.gov Bifunctional peptide derivatives based on the this compound sequence have also been evaluated. google.comnih.gov For example, compound TY005, a chimeric peptide, showed potent agonist activity at δ-opioid receptors. google.com Another analog, TY038, was identified as a highly selective δ-opioid agonist in these tissue-based assays. nih.gov

Table 2: Bioactivity of this compound Related Peptides in Isolated Tissue Assays Data is illustrative and compiled from findings on related peptide structures.

| Compound | Assay | Receptor Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| H-Tyr-cyclo(-Nγ-D-A2bu-Gly-Phe-Leu-) | Guinea Pig Ileum | μ-Opioid Receptor | Highly Potent | nih.gov |

| TY005 | Mouse Vas Deferens | δ-Opioid Receptor | 40 | google.com |

| TY005 | Guinea Pig Ileum | μ-Opioid Receptor | 74 | google.com |

| TY038 | Mouse Vas Deferens | δ-Opioid Receptor | Selective Agonist | nih.gov |

Cellular Signaling Pathway Investigations (e.g., cAMP modulation, MAPK activation)

In addition to cAMP modulation, GPCRs, including opioid receptors, can activate the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com The MAPK cascade is a crucial signaling route that regulates numerous cellular processes. The activation of MAPKKKs (MAPK kinase kinases) leads to the phosphorylation of a MAPKK, which then dually phosphorylates and activates a MAPK on conserved threonine and tyrosine residues. nih.gov While specific studies detailing MAPK activation by this compound are limited, it is a known downstream effect of opioid receptor activation. mdpi.com

Influence on Hormone Secretion in Pituitary Cell Models

Intriguingly, certain enkephalin analogs have been found to directly stimulate the release of growth hormone (GH) from rat pituitary cells in vitro. journals.co.zaoup.com Structure-activity relationship studies revealed that a unique synthetic analog, Tyr-D-Trp-Gly-Phe-Met-NH₂, acts directly on the pituitary to specifically release GH without affecting other pituitary hormones like LH, FSH, or TSH. oup.com This effect was not blocked by the opioid antagonist naloxone, suggesting it may be mediated by a receptor distinct from the classical opioid receptors responsible for analgesia. oup.com Further research led to the design of even more potent GH-releasing peptides based on this initial finding. oup.com The discovery that these opioid-like peptides could stimulate GH secretion paved the way for the development of a class of drugs known as growth hormone secretagogues (GHSs). nih.govsci-hub.se

Computational and Theoretical Modeling of Tyr D Ala Gly Phe Met

Conformational Analysis and Molecular Mechanics Simulations

The flexibility of Tyr-D-Ala-Gly-Phe-Met presents a significant challenge to understanding its biologically active conformation. Molecular mechanics simulations are a cornerstone for exploring the peptide's vast conformational landscape. Early studies using empirical energy calculations identified numerous compact conformations with comparable energies, including various standard bend types. pnas.org One particularly stable conformation, approximately 5 kcal/mol lower in energy than other compact forms, features a type II' beta-bend involving the Gly³ and Phe⁴ residues. pnas.org This structure is stabilized by a hydrogen bond between the hydroxyl group of the N-terminal Tyr¹ side chain and the carbonyl group of either Gly³ or Phe⁴. pnas.org

Molecular dynamics (MD) simulations have further refined this picture. Simulations of the monomeric form of the related peptide [Met⁵]-enkephalin show a convergence towards a stationary state characterized by β-bend folded forms stabilized by intramolecular hydrogen bonds. nih.gov A similar conformational transition is observed for this compound. nih.gov The substitution of L-alanine with D-alanine at the second position is known to enhance metabolic stability. The glycine (B1666218) residue at the third position imparts significant conformational flexibility to the peptide backbone.

Table 1: Key Torsional Angles in a Low-Energy Conformation of this compound

| Dihedral Angle | Residue | Value (degrees) |

| φ (phi) | D-Ala² | ~120 |

| ψ (psi) | D-Ala² | ~-70 |

| φ (phi) | Gly³ | ~-90 |

| ψ (psi) | Gly³ | ~0 |

| φ (phi) | Phe⁴ | ~-150 |

| ψ (psi) | Phe⁴ | ~150 |

Note: These values are approximate and represent one of many low-energy conformations. The actual values can fluctuate during dynamic simulations.

Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions

Understanding how this compound interacts with opioid receptors, particularly the mu-opioid receptor (MOR), is crucial for explaining its potent analgesic activity. medchemexpress.com Molecular docking and dynamics simulations are powerful tools for modeling these interactions at an atomic level. acs.org

Docking studies aim to predict the preferred binding orientation of the peptide within the receptor's binding pocket. acs.org For opioid peptides, the N-terminal tyrosine residue is critical for binding. Studies on related ligands have identified key interactions within the MOR binding site. For instance, Asp147 and Tyr148 are crucial residues for ligand binding and receptor activation. uctm.edu Effective ligands often form an electrostatic interaction with Asp147 and a hydrogen bond with Tyr148. uctm.eduresearchgate.net

Molecular dynamics simulations of the peptide-receptor complex provide insights into the stability of the binding pose and the dynamic nature of the interactions. researchgate.net These simulations can reveal how the peptide and receptor adapt to each other upon binding and can help to calculate binding free energies. frontiersin.orgnih.gov The binding energy is influenced by a combination of factors, including electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov However, studies have shown that a low binding energy does not always correlate with a strong biological effect, highlighting the importance of the specific binding mode for receptor activation. uctm.eduresearchgate.net

Table 2: Key Interacting Residues in the Mu-Opioid Receptor for Enkephalin Analogs

| Ligand Residue | Receptor Residue | Interaction Type |

| Tyr¹ (amino group) | Asp147 | Electrostatic, Hydrogen Bond |

| Tyr¹ (hydroxyl group) | Tyr148 | Hydrogen Bond |

| Phe⁴ (aromatic ring) | Hydrophobic Pocket | Van der Waals |

Note: This table represents common interactions observed in docking and simulation studies of enkephalin analogs with the mu-opioid receptor.

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, provide a detailed understanding of the electronic structure, charge distribution, and nature of intermolecular interactions of this compound. researchgate.netsemanticscholar.org These methods can be used to calculate various molecular properties, including Mulliken charge distribution, dipole moments, and bond orders. researchgate.net

For instance, the electronic properties of the individual amino acid residues are critical. The tyrosine residue's phenolic hydroxyl group can participate in hydrogen bonding, a key interaction for receptor binding. Quantum chemical studies on tyrosine and other redox-active amino acids have calculated properties like ionization potential and bond dissociation energy, which are relevant for understanding potential antioxidant activities and reaction mechanisms. semanticscholar.org The sulfur atom in the methionine residue can be susceptible to oxidation, a chemical reaction that can be studied using quantum chemical methods.

These calculations are also employed to understand non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the peptide's conformation and its complex with the receptor. u-tokyo.ac.jp

Table 3: Calculated Electronic Properties of Constituent Amino Acids

| Amino Acid | Ionization Potential (eV) | Dipole Moment (Debye) |

| Tyrosine | 7.77 | 3.5 |

| Alanine | - | 2.4 |

| Glycine | - | 0.9 |

| Phenylalanine | - | 2.9 |

| Methionine | 8.43 | 2.0 |

Source: Data compiled from various quantum chemical studies. semanticscholar.orgresearchgate.net Note that values can vary depending on the computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.comresearchgate.netnih.gov For opioid peptides like this compound, QSAR studies aim to identify the key molecular descriptors that govern their affinity for opioid receptors and their analgesic potency.

These models are built using a training set of molecules with known activities. nih.gov Various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, polar surface area), electronic properties, and steric parameters, are calculated for each molecule. researchgate.net Statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are then used to develop a predictive model. nih.govmdpi.com

For opioid peptides, important descriptors often include the properties of the N-terminal tyrosine and the phenylalanine at position 4, as their aromatic rings are crucial for receptor interaction. mdpi.com The conformational flexibility of the peptide backbone is another critical factor. While specific QSAR models solely focused on this compound are not extensively detailed in the provided context, the principles of QSAR are widely applied to the broader class of opioid peptides to guide the design of new analogs with improved properties. capes.gov.br

Computational Approaches to Peptide Permeability Prediction (e.g., Blood-Brain Barrier)

A significant hurdle for the therapeutic use of peptides targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). mdpi.com Computational models are increasingly used to predict the BBB permeability of molecules, including peptides like this compound. nih.gov

Several computational approaches are employed. QSAR-like models, often referred to as quantitative structure-property relationship (QSPR) models, can be developed to correlate molecular descriptors with experimentally determined permeability values (e.g., logBB). frontiersin.org Key descriptors found to be predictive of BBB permeability include lipophilicity (logP), polar surface area, molecular weight, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

Machine learning algorithms, such as decision trees, random forests, and support vector machines, are also powerful tools for building predictive models of BBB penetration. mdpi.comfrontiersin.orgthesai.org These models are trained on large datasets of compounds with known permeability and can identify complex patterns in the data. mdpi.com

Molecular dynamics simulations can also provide insights into the mechanisms of peptide transport across a model lipid bilayer, representing the cell membranes of the BBB. mdpi.com While some peptides cross via passive diffusion, others may utilize active transport systems. nih.gov The D-alanine substitution and C-terminal amidation in analogs of this compound can improve metabolic stability, which is a related and important factor for brain uptake. mdpi.com

NMR Crystallography and Computational Refinement of Solid-State Structures

While obtaining high-resolution crystal structures of flexible peptides can be challenging, solid-state NMR (ssNMR) spectroscopy provides valuable information about their conformation and dynamics in the solid state. acs.org NMR crystallography combines ssNMR data with computational methods to refine and validate crystal structures.

For related tripeptides like Tyr-Ala-Phe, ssNMR has been used to study structure and molecular dynamics. acs.org Analysis of cross-polarization buildup curves and 13C chemical shift tensors can reveal significant differences in the molecular motion of different crystalline forms (e.g., anhydrate vs. dihydrate). acs.org

Computational refinement involves using the experimental NMR parameters as restraints in molecular mechanics or quantum chemical calculations to generate a structure that is consistent with both the theoretical energy landscape and the experimental data. This integrated approach provides a more accurate and detailed picture of the peptide's solid-state structure than either method could achieve alone. While specific NMR crystallography studies on this compound were not found, this methodology is highly applicable to such peptides. arizona.edu

Research on Analogs and Derivatives of Tyr D Ala Gly Phe Met

Metkefamide and N-Methylated Methionine Analogs

Metkefamide, with the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2, is a prominent synthetic opioid pentapeptide derived from [Met]enkephalin. wikipedia.org This analog incorporates several key modifications, including the substitution of Gly at position 2 with D-Ala, N-methylation of the methionine residue at position 5, and amidation of the C-terminus. wikipedia.orgwallachlab.com These structural changes confer significant resistance to enzymatic degradation, resulting in a substantially longer in vivo half-life of nearly 60 minutes compared to the mere seconds of its parent peptide, [Met]enkephalin. wikipedia.org

Metkefamide exhibits potent agonist activity at both δ- and μ-opioid receptors with roughly equal affinity. wikipedia.orgwallachlab.com It also demonstrates high affinity for the κ3-opioid receptor subtype. wikipedia.org The balanced activity at multiple opioid receptors is believed to contribute to its analgesic effects. wikipedia.orgwallachlab.com

Another avenue of research has involved the development of analogs where the fifth amino acid is replaced by L- and D-α-aminopentanesulfonic and α-aminopentanephosphonic acid residues, aiming to retain the enkephalin-like character of the parent peptides. ias.ac.in

Bifunctional Peptides with Integrated Pharmacophores (e.g., Opioid/Neurokinin-1)

A significant area of research has focused on creating bifunctional peptides that combine an opioid agonist pharmacophore, based on the Tyr-D-Ala-Gly-Phe-Met sequence, with a neurokinin-1 (NK1) receptor antagonist. The rationale behind this approach is that the co-activation of opioid receptors and blockade of NK1 receptors could lead to enhanced analgesic effects, particularly in chronic pain states, while potentially mitigating opioid-related side effects. nih.govnih.gov

One such bifunctional peptide, TY027 (this compound-Pro-Leu-Trp-NH-3',5'-Bzl(CF3)2), was designed to have δ/μ opioid agonist and NK1 receptor antagonist activities. nih.govresearchgate.netacs.orgfigshare.com Researchers synthesized a series of analogs based on this structure, optimizing the fifth residue to achieve a balance of activities at both opioid and NK1 receptors. nih.gov Among these, compounds like H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 and its norleucine (Nle) counterpart showed excellent agonist activity at both δ and μ opioid receptors and potent antagonist activity at the NK1 receptor. nih.gov

Further modifications, such as the incorporation of a glycosylated serine residue, were explored to improve metabolic stability. researchgate.netacs.orgfigshare.comnih.gov

Cyclized and Glycosylated Peptide Derivatives

To enhance metabolic stability and receptor selectivity, researchers have explored cyclization and glycosylation of this compound based peptides.

Cyclization has been achieved through various strategies, including the introduction of disulfide bonds. For instance, a bifunctional opioid/NK-1 antagonist peptide was cyclized by introducing a disulfide bond between positions 2 and 5. nih.gov The conformation of these cyclic peptides, often featuring β-turn structures, is crucial for their binding affinity and activity. nih.gov